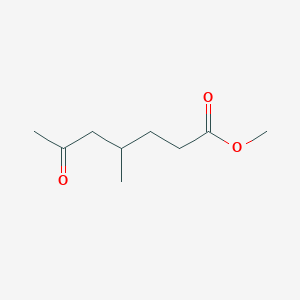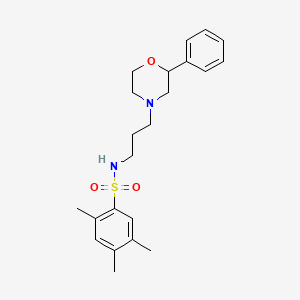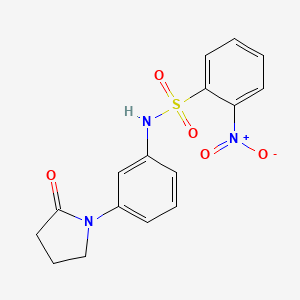
Methyl 4-methyl-6-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-methyl-6-oxoheptanoate” is a chemical compound . It is a useful diketone building block used in tertiary amine-catalyzed (3+3) annulations of δ-acetoxy allenoates .
Molecular Structure Analysis
“Methyl 4-methyl-6-oxoheptanoate” contains total 27 bond(s); 11 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) . It contains total 28 atom(s); 16 Hydrogen atom(s), 9 Carbon atom(s) and 3 Oxygen atom(s) .Physical And Chemical Properties Analysis
“Methyl 4-methyl-6-oxoheptanoate” has a molecular weight of 172.22 . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis Intermediates
Methyl 4-methyl-6-oxoheptanoate is utilized in various chemical syntheses. For instance, it has been used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984). Additionally, it serves as an important intermediate for the synthesis of prostaglandins via a three-component coupling methodology. A method for monitoring its conversion from cycloheptanone by gas chromatography has been developed, indicating its significance in synthetic processes (Wakharkar et al., 1994).
Catalysis and Organic Transformations
Research has shown that Methyl 4-methyl-6-oxoheptanoate can be synthesized through various organic reactions. For instance, it is a product of the oxidation of 2-methylcyclohexanone catalyzed by vanadium-containing heteropolyanions (Atlamsani et al., 1993). Its preparation can also involve reactions such as the ozonolysis of 1-methoxy-1-cycloheptene or the use of disodium tetracarbonylferrate for nucleophilic acylation (Finke & Sorrell, 2003).
Pharmaceutical and Biological Applications
Methyl 4-methyl-6-oxoheptanoate has been used in the synthesis of various biologically active molecules. For example, it has been involved in the synthesis of leukotriene B4, an important compound in the study of lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990). Additionally, derivatives of this compound have shown anti-inflammatory properties and utility as fluorescent probes in studies of biological membranes (Balo et al., 2000).
Analytical Chemistry and Spectrometry
In analytical chemistry, the characterization of small oxocarboxylic acids, including derivatives of Methyl 4-methyl-6-oxoheptanoate, has been conducted using techniques such as electrospray ionization and mass spectrometry. These studies provide insights into the fragmentation mechanisms and molecular characteristics of these compounds, which is crucial for understanding their behavior in various chemical and biological processes (Kanawati et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-methyl-6-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTUOGPBVZSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-6-oxoheptanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)
![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)
